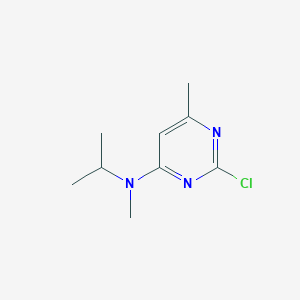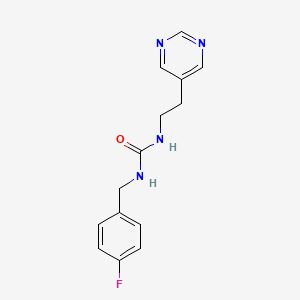![molecular formula C12H20N2O2 B2576929 ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate CAS No. 107427-20-3](/img/structure/B2576929.png)
ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a carbamate derivative with a piperidine ring. Piperidine is a common structure in many pharmaceuticals due to its ability to readily form salts and its basicity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a carbamate group (-O-CO-NH-) attached to a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Carbamates and piperidines can undergo a variety of chemical reactions. Carbamates can react with amines to form ureas, and they can be hydrolyzed to form alcohols and isocyanates . Piperidines can participate in many reactions due to the presence of a nitrogen atom, which can act as a nucleophile .科学的研究の応用
Carcinogenicity and Toxicity Evaluation
Research has examined the carcinogenicity and toxicity of ethyl carbamate, a compound related to ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate. Ethyl carbamate is widely present in fermented foods and alcoholic beverages and has been classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Studies have focused on its formation, metabolism, detection in various food matrices, and the development of mitigation strategies to reduce its presence in food products due to its potential threat to human health. Natural products have been suggested to offer protection against ethyl carbamate-induced toxicity through the modulation of oxidative stress (Gowd, Su, Karlovsky, & Chen, 2018).
Synthesis and Chemical Properties
Several studies have focused on the synthesis and evaluation of compounds related to ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate for various applications, including their use in medicinal chemistry and as potential anticancer agents. For example, research into thiazole-aminopiperidine hybrid analogues has led to the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential of these compounds in tuberculosis treatment (Jeankumar et al., 2013). Another study investigated the synthesis of secondary and tertiary oxime carbamate derivatives and their structure-dependent bioactivity, offering insights into the development of new drugs with antimicrobial properties (Sivakumar, Thanikachalam, Kim, & Kim, 2017).
Electrochemical and Electrochromic Properties
The electrochemical and electrochromic properties of compounds similar to ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate have also been explored. Research into novel donor–acceptor type monomers and their polymers has shown that these compounds exhibit good electrochemical activity and distinctive color changes under different applied potentials, demonstrating their potential for application in electrochromic devices and materials (Hu et al., 2013).
Analytical Methods and Food Safety
Efforts to develop analytical methods for the detection of ethyl carbamate in food products reflect a critical area of research, given the compound's carcinogenic potential. A study presented the development of a competitive indirect ELISA for ethyl carbamate detection in Chinese rice wine, which represents an innovative approach for monitoring ethyl carbamate levels in alcoholic beverages and ensuring food safety (Luo et al., 2017).
作用機序
Target of action
Carbamates are often used as insecticides, and they work by inhibiting the enzyme acetylcholinesterase, which is essential for nerve function in insects. Piperidines, on the other hand, are a class of organic compounds with a wide range of biological activities. They are found in many pharmaceuticals and are often used as building blocks in drug discovery .
Mode of action
When carbamates inhibit acetylcholinesterase, it leads to an accumulation of acetylcholine in the synapse, causing overstimulation and eventual paralysis in insects. Piperidines can have various modes of action depending on their structure and the drug they are part of .
Biochemical pathways
The biochemical pathways affected by carbamates and piperidines would depend on their specific targets. For carbamates, the cholinergic pathway would be affected due to the inhibition of acetylcholinesterase .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of carbamates and piperidines would depend on their specific chemical structure. Generally, these compounds can be well absorbed and can cross the blood-brain barrier .
Result of action
The result of carbamate action is typically insecticidal, due to the overstimulation of the nervous system in insects. Piperidines can have a wide range of effects depending on their specific structure and the drug they are part of .
Action environment
Environmental factors such as temperature, pH, and presence of other chemicals can influence the stability and efficacy of carbamates and piperidines .
特性
IUPAC Name |
ethyl N-(4-piperidin-1-ylbut-2-ynyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-16-12(15)13-8-4-7-11-14-9-5-3-6-10-14/h2-3,5-6,8-11H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBKKPUDARBVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)benzyl]piperidine-4-carboxylic aci](/img/structure/B2576848.png)


![ethyl 4-(2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamido)benzoate](/img/structure/B2576856.png)
![N-[(5-Fluoro-1,2-benzoxazol-3-yl)methyl]but-2-ynamide](/img/structure/B2576857.png)
![N-[t-Butoxycarbonyl]-l-cystine methyl ester](/img/structure/B2576859.png)

![N-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]carbonyl}glycine](/img/structure/B2576861.png)


![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2576865.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2576869.png)